molecular formula C7H11NO2 B1340413 1-Ethylpiperidine-2,4-dione CAS No. 99539-36-3

1-Ethylpiperidine-2,4-dione

Cat. No. B1340413
M. Wt: 141.17 g/mol
InChI Key: YSBKSRFISPYBQD-UHFFFAOYSA-N
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Patent
US04734418

Procedure details

Added to 36.0 g of 3-carboethoxy-1-ethylpiperidine-2,4-dione (Referential Example 35) was 300 ml of a 10% aqueous solution of hydrochloric acid. The resultant mixture was refluxed for 40 minutes. After allowing the reaction mixture to cool down, it was extracted with chloroform. The chloroform layer was washed with water, dried and then concentrated, thereby obtaining 16.6 g of 1-ethylpiperidine-2,4-dione as a light yellowish oily substance (yield: 70%).
Quantity
36 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([CH:6]1[C:11](=[O:12])[CH2:10][CH2:9][N:8]([CH2:13][CH3:14])[C:7]1=[O:15])(OCC)=O.Cl>>[CH2:13]([N:8]1[CH2:9][CH2:10][C:11](=[O:12])[CH2:6][C:7]1=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
C(=O)(OCC)C1C(N(CCC1=O)CC)=O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool down
EXTRACTION
Type
EXTRACTION
Details
it was extracted with chloroform
WASH
Type
WASH
Details
The chloroform layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C(CC(CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.6 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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